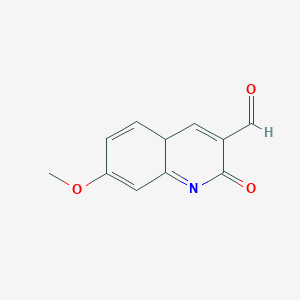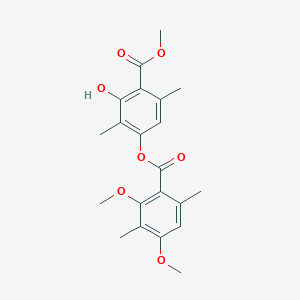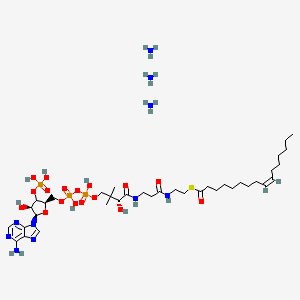
Npp1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Npp1-IN-2 is a compound that acts as an inhibitor of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). NPP1 is an enzyme that plays a crucial role in various biological processes, including bone mineralization, soft-tissue calcification, insulin receptor signaling, cancer cell proliferation, and immune modulation
Preparation Methods
The synthesis of Npp1-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic routes and reaction conditions for this compound are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Npp1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Npp1-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of NPP1 and its effects on various biochemical pathways. In biology, this compound is employed to investigate the role of NPP1 in cellular processes such as bone mineralization and immune modulation. In medicine, this compound is explored for its potential therapeutic applications in conditions like cancer, diabetes, and calcification disorders. Additionally, this compound is used in industry for the development of novel drugs and therapeutic agents .
Mechanism of Action
Npp1-IN-2 exerts its effects by inhibiting the activity of NPP1. NPP1 is a metalloenzyme that hydrolyzes a wide range of phosphodiester bonds in nucleoside triphosphates, dinucleotides, and nucleotide sugars. By inhibiting NPP1, this compound prevents the hydrolysis of these substrates, thereby modulating various biological processes. The molecular targets and pathways involved in the mechanism of action of this compound include the regulation of extracellular nucleotide levels, bone mineralization, and immune responses .
Comparison with Similar Compounds
Npp1-IN-2 is unique compared to other similar compounds due to its specific inhibition of NPP1. Similar compounds include adenosine 5’-α,β-methylene-γ-thiotriphosphate, polysulfonates, polysaccharides, polyoxometalates, and small heterocyclic compounds. Among these, the polyoxometalate [TiW11CoO40]8− (PSB-POM141) is the most potent and selective NPP1 inhibitor described to date . This compound stands out due to its specific structure and mechanism of action, making it a valuable tool in scientific research and therapeutic development.
Properties
Molecular Formula |
C22H22N4OS |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3-naphthalen-2-ylthiourea |
InChI |
InChI=1S/C22H22N4OS/c28-22(24-20-8-7-18-3-1-2-4-19(18)15-20)25-23-16-17-5-9-21(10-6-17)26-11-13-27-14-12-26/h1-10,15-16H,11-14H2,(H2,24,25,28)/b23-16+ |
InChI Key |
CSNQUDZUDDANPP-XQNSMLJCSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N/NC(=S)NC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC(=S)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)




![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12369334.png)





![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)

![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)
